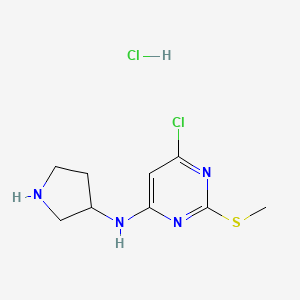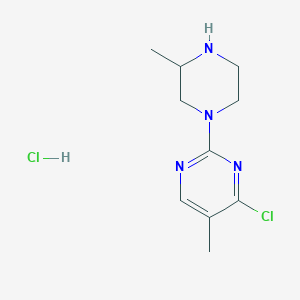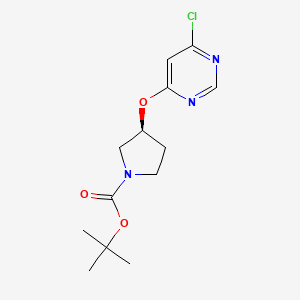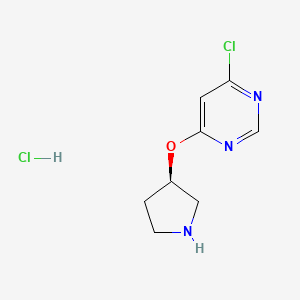![molecular formula C15H23ClN4O2 B7898863 [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898863.png)
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a carbamate ester group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Carbamate Ester Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile precursor for synthesizing functional materials.
作用机制
The mechanism by which [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the carbamate ester group can facilitate its transport across biological membranes.
相似化合物的比较
Similar Compounds
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methyl-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibits unique reactivity due to the position of the substituents on the piperidine ring. This positional difference can significantly influence its chemical behavior and biological activity, making it a distinct and valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[1-(4-chloropyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)13-17-8-7-12(16)18-13/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJKQZBDASFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898782.png)

![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898802.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898807.png)
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898808.png)

![2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898836.png)
![2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898841.png)
![[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methanol](/img/structure/B7898846.png)
![4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898849.png)
![[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898853.png)


![2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898871.png)
